

# CNS7054: The Inactive Metabolite of Remimazolam - A Technical Guide

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## Compound of Interest

Compound Name: *Remimazolam*

Cat. No.: *B1679269*

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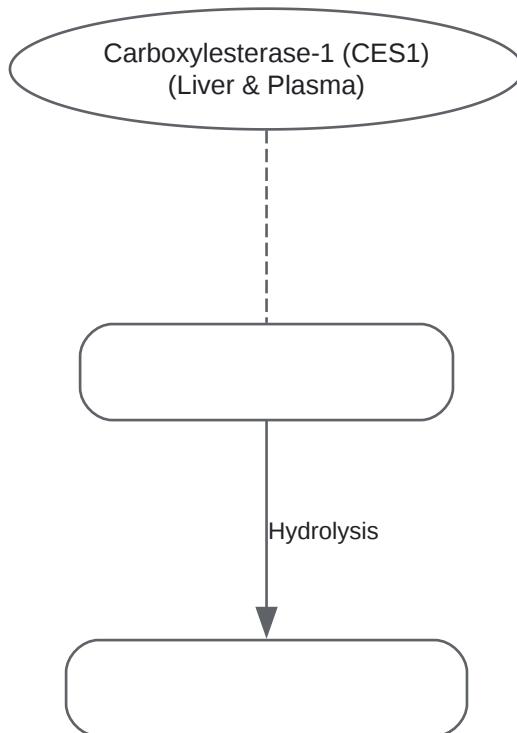
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Remimazolam** (CNS7056) is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent.<sup>[1][2]</sup> Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its unique metabolic pathway.<sup>[1][3]</sup> Unlike traditional benzodiazepines that are metabolized by the cytochrome P450 (CYP) enzyme system, **remimazolam** is a "soft drug" designed for rapid hydrolysis by tissue esterases into its principal and pharmacologically inactive metabolite, CNS7054.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of CNS7054, focusing on its metabolic generation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

## Metabolic Pathway of Remimazolam to CNS7054

**Remimazolam** is metabolized in the liver and plasma by carboxylesterase-1 (CES1) through hydrolysis of its ester moiety.<sup>[4][5][6]</sup> This enzymatic reaction cleaves the methyl propionate side chain, resulting in the formation of the carboxylic acid metabolite CNS7054.<sup>[5][7]</sup> This metabolic conversion is the primary route of **remimazolam**'s elimination and is responsible for its rapid clearance and short duration of action.<sup>[3][8]</sup> Other metabolic pathways, such as oxidation and glucuronidation, have been identified but contribute minimally to the overall elimination of **remimazolam**.<sup>[5][8]</sup> CNS7054 is considered the only clinically relevant metabolite of **remimazolam**.<sup>[5][8]</sup>



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Metabolic conversion of **remimazolam** to CNS7054.

## Pharmacological Profile of CNS7054

CNS7054 is characterized as a pharmacologically inactive metabolite.<sup>[1][4]</sup> Studies have demonstrated that it has a significantly lower affinity for the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, compared to its parent compound, **remimazolam**. The receptor affinity of CNS7054 is reported to be 300 to 400 times lower than that of **remimazolam**.<sup>[9][10]</sup> This marked reduction in receptor binding affinity translates to a lack of sedative and anesthetic effects, confirming its inactive nature.

## Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of CNS7054 in comparison to **remimazolam**, as well as its receptor binding affinity.

Table 1: Pharmacokinetic Parameters of **Remimazolam** and CNS7054 in Humans

Parameter	Remimazolam	CNS7054	Reference
Clearance (CL)	1.15 L/min	0.0665 - 0.078 L/min	[9]
Volume of Distribution (Vss)	35.4 L	Smaller than remimazolam	[1][9]
Terminal Elimination Half-Life (t <sub>1/2</sub> )	37 - 53 minutes	2.4 - 3.8 hours	[11]
Mean Residence Time (MRT)	Shorter	Longer than remimazolam	[1]

Table 2: GABA-A Receptor Affinity

Compound	Receptor Affinity	Reference
Remimazolam	High	[9][10]
CNS7054	300-400 times lower than remimazolam	[9][10]

## Experimental Protocols

The characterization of CNS7054 has been accomplished through a combination of in vitro, in vivo, and clinical studies.

### In Vitro Metabolism Studies

Objective: To identify the enzymes and tissues responsible for the metabolism of **remimazolam** to CNS7054.

Methodology:

- Tissue Homogenates: Incubation of **remimazolam** with S9 fractions from human liver and other tissues to identify the primary site of metabolism.[5][8]
- Recombinant Enzymes: Use of over-expression systems (bacterial or eukaryotic) to test the activity of specific enzymes, such as carboxylesterase 1 (CES1) and carboxylesterase 2

(CES2), in metabolizing **remimazolam**.[\[5\]](#)[\[8\]](#)

- Inhibitor Studies: Application of a variety of esterase inhibitors to confirm the primary role of CES1 and exclude the significant contribution of other esterases.[\[5\]](#)[\[8\]](#)
- 3-D Bioreactor System: Continuous long-term infusion of **remimazolam** into a 3-D bioreactor system with primary human hepatocytes to investigate the stability of metabolism and potential effects on liver cells over an extended period.[\[6\]](#)

## In Vivo Animal Studies

Objective: To characterize the pharmacokinetic and pharmacodynamic profile of **remimazolam** and CNS7054 in a living organism.

Methodology:

- Animal Model: A study in sheep involved the intravenous administration of **remimazolam**.[\[12\]](#)
- Dosing: Infusion of varying doses of **remimazolam** (e.g., 0.37, 0.74, and 1.47 mg/kg over 2 minutes).[\[12\]](#)
- Sample Collection: Serial blood samples were collected to measure the plasma concentrations of **remimazolam** and CNS7054 over time.[\[12\]](#)
- Pharmacodynamic Assessment: Electroencephalogram (EEG) was used to measure the sedative effects.[\[12\]](#)

## Clinical Studies (Human)

Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of **remimazolam** and the formation of CNS7054 in humans.

Methodology:

- Study Design: Phase I single-center, double-blind, placebo- and active-controlled, randomized, single-dose escalation studies in healthy volunteers.[\[13\]](#)

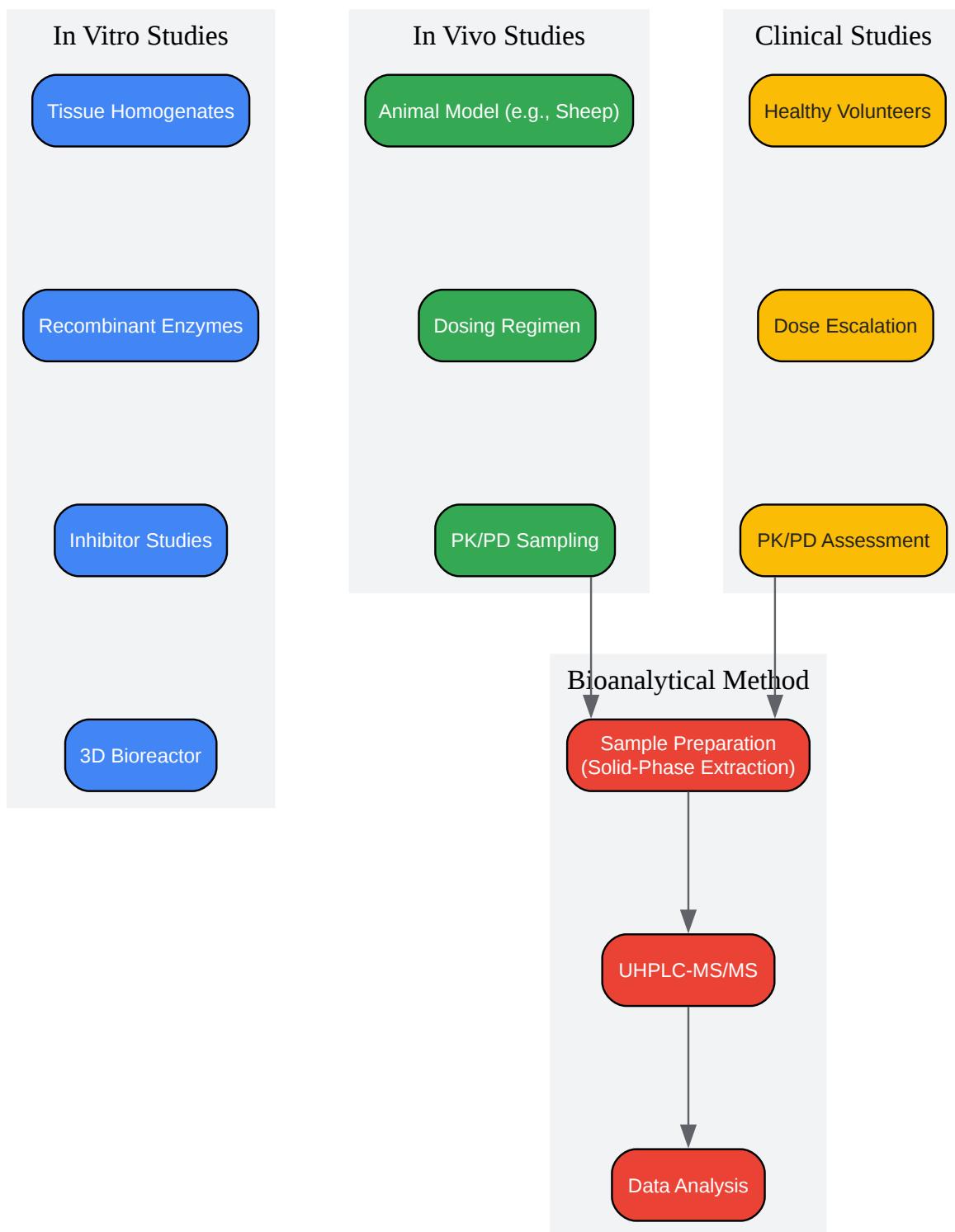
- Dosing: Single intravenous infusions of **remimazolam** at escalating doses.[13]
- Pharmacokinetic Analysis: Serial blood samples were collected and analyzed to determine the plasma concentrations of **remimazolam** and CNS7054. Pharmacokinetic parameters were calculated using non-compartmental or population pharmacokinetic modeling.[9][13] A three-compartment model for **remimazolam** combined with a one- or two-compartment model for CNS7054 has been used.[9]
- Pharmacodynamic Assessment: Sedation levels were assessed using scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[13]

## Bioanalytical Methods

Objective: To accurately quantify the concentrations of **remimazolam** and CNS7054 in biological matrices (e.g., plasma).

Methodology:

- Technique: Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the simultaneous quantification of **remimazolam** and CNS7054.[14]
- Sample Preparation: Solid-phase extraction is typically used to purify and concentrate the analytes from the plasma matrix.[14]
- Internal Standard: A deuterated internal standard (e.g., CNS7056-d4 and CNS7054-d4) or a structurally similar compound (e.g., midazolam-d4 maleate) is used for accurate quantification.[14]
- Validation: The analytical method is validated according to regulatory guidelines (e.g., US Food and Drug Administration) to ensure accuracy, precision, and reproducibility.[14]



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Experimental workflow for CNS7054 characterization.

## Conclusion

CNS7054 is the well-characterized, inactive metabolite of the ultra-short-acting benzodiazepine, **remimazolam**. Its formation via rapid hydrolysis by carboxylesterase-1 is the key determinant of **remimazolam**'s favorable pharmacokinetic profile. The significantly lower affinity of CNS7054 for the GABA-A receptor confirms its lack of pharmacological activity. A robust suite of in vitro, in vivo, and clinical studies, supported by validated bioanalytical methods, has provided a comprehensive understanding of this metabolite. For drug development professionals, the predictable and inactive nature of CNS7054 is a critical feature that contributes to the safety and controllability of **remimazolam** in clinical practice.

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